(1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
(1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its stereochemistry makes it a valuable tool for investigating chiral recognition and binding.
Medicine: In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed for therapeutic purposes, such as the development of new treatments for diseases.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Upon binding, it can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
(1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid: shares similarities with other bicyclic compounds, such as norbornane derivatives and bicyclo[2.2.1]heptane analogs.
Uniqueness:
- The unique aspect of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-5-4-6-8(7)9(6)10(14)15/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-,7-,8-,9+/m1/s1 |
InChI Key |
OAWYKFJBXIBPCC-BGZDPUMWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2[C@H]1[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1C2C(=O)O |
Origin of Product |
United States |
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